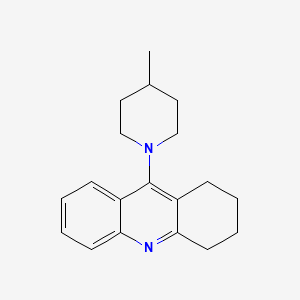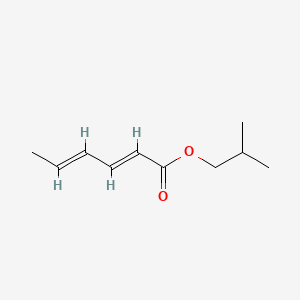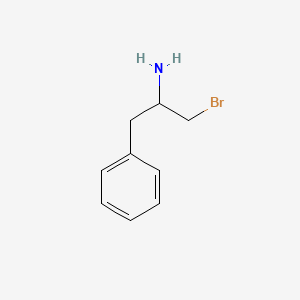![molecular formula C7H14ClO5P B13753711 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is an organophosphorus compound that features a dioxolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar phosphorylating agents and reaction conditions would be employed on a larger scale, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives.
科学的研究の応用
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as a phosphorylating agent in the synthesis of various organic compounds.
Materials Science:
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
作用機序
The mechanism of action of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane involves the formation of a phosphorylated intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure, which can influence its reactivity and the types of reactions it can undergo. The presence of the dioxolane ring can also affect the compound’s stability and solubility properties.
特性
分子式 |
C7H14ClO5P |
|---|---|
分子量 |
244.61 g/mol |
IUPAC名 |
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14ClO5P/c1-7(2)11-4-6(13-7)5-12-14(8,9)10-3/h6H,4-5H2,1-3H3 |
InChIキー |
NEVYLEGGKWSMMH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COP(=O)(OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




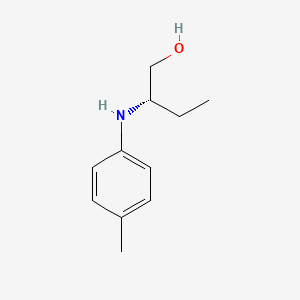
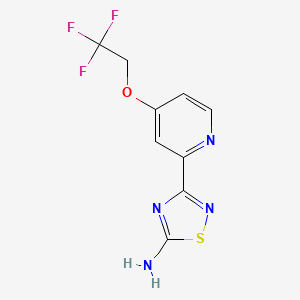


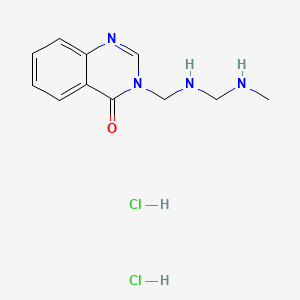
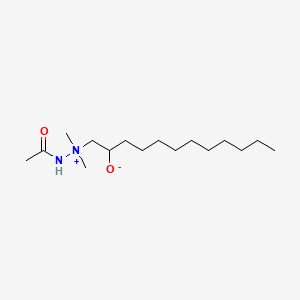
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)

